urogastrone, Lys-beta-
Description
Overview of the Epidermal Growth Factor (EGF) Family and its Biological Significance
The Epidermal Growth Factor (EGF) family encompasses a group of proteins that are pivotal in regulating a multitude of cellular processes. creative-diagnostics.comnih.gov These proteins, including EGF itself, Transforming Growth Factor-α (TGF-α), Heparin-binding EGF-like growth factor (HB-EGF), and others, share structural similarities, notably the EGF domain characterized by six conserved cysteine residues that form three disulfide bonds. creative-diagnostics.comwikipedia.org This structural motif is crucial for their biological activity. wikipedia.org
Members of the EGF family are potent mitogens, stimulating cell growth, proliferation, and differentiation. creative-diagnostics.comnih.gov They exert their effects by binding to and activating a family of receptor tyrosine kinases, most notably the EGF receptor (EGFR). nih.govsinobiological.com This interaction triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3 kinase-AKT pathways, which are fundamental to cell survival, migration, and division. sinobiological.comthermofisher.comresearchgate.net The biological significance of the EGF family is vast, playing critical roles in embryonic development, tissue repair, and wound healing. creative-diagnostics.comsinobiological.com For instance, EGF is known to accelerate the healing of skin and mucosal wounds and is involved in the osteogenic differentiation of dental pulp stem cells. creative-diagnostics.com
Historical Context and Nomenclature: Urogastrone as Human Epidermal Growth Factor (hEGF)
The discovery of what is now known as human Epidermal Growth Factor (hEGF) is intertwined with research into a substance found in human urine called urogastrone. wikipedia.orgnih.gov Urogastrone was initially identified and studied for its ability to inhibit gastric acid secretion. nih.govdrugbank.com Independently, researchers isolated a protein from mouse submaxillary glands that stimulated epithelial cell growth, which they named epidermal growth factor (EGF). wikipedia.orgnih.gov
Subsequent research revealed that a similar growth-promoting factor existed in human urine. nih.gov Upon purification and characterization, it became evident that human EGF and urogastrone were, in fact, the same molecule. nih.govnih.govoup.com This polypeptide, consisting of 53 amino acids with three intramolecular disulfide bonds, exhibited both the ability to stimulate cell growth and inhibit gastric acid secretion. wikipedia.orgnih.govdrugbank.com This led to the interchangeable use of the names urogastrone and human Epidermal Growth Factor (hEGF). creative-diagnostics.comresearchgate.net Two forms were isolated from urine: beta-urogastrone, the 53-amino acid polypeptide, and gamma-urogastrone, which lacks the C-terminal arginine residue. drugbank.com
Identification and Specificity of Lys-beta-Urogastrone as an N-terminally Lysine-Extended Analog of Human Beta-Urogastrone
Lys-beta-urogastrone is a specific analog of human beta-urogastrone. nih.gov Its defining characteristic is the addition of a single lysine (B10760008) residue at the N-terminus of the beta-urogastrone molecule. nih.gov This seemingly minor modification results in a distinct chemical entity while retaining the biological activities associated with the parent molecule.
Research has demonstrated that Lys-beta-urogastrone exhibits effects similar to those of mouse epidermal growth factor (mEGF). nih.gov For example, in neonatal mice, it has been shown to cause precocious eyelid separation and incisor eruption, classic bioassays for EGF activity. nih.gov This indicates that the N-terminal extension with lysine does not abrogate the molecule's ability to interact with the EGF receptor and elicit a biological response. Further studies in sheep have shown that intravenous infusion of Lys-beta-urogastrone can lead to effects such as erythema of the muzzle and easier harvesting of fleece, again mirroring the actions of EGF. nih.gov
Academic Research Landscape and Unexplored Dimensions of Lys-beta-Urogastrone
The majority of research has historically focused on the native forms of human EGF (urogastrone). nih.govoup.comnih.gov While the biological activities of Lys-beta-urogastrone have been shown to be similar to mEGF in some animal models, the specific nuances of its interaction with the EGF receptor and the downstream signaling pathways it activates remain a relatively unexplored area. nih.gov
A significant portion of the existing literature on urogastrone and its analogs is centered on its potential therapeutic applications, such as in wound healing and for treating gastrointestinal conditions. nih.govqmul.ac.ukjnsbm.org However, a detailed comparative analysis of the potency, receptor binding affinity, and stability of Lys-beta-urogastrone versus native beta-urogastrone and other EGF family members is not extensively documented in publicly available research. The precise impact of the additional N-terminal lysine on the molecule's pharmacokinetic and pharmacodynamic properties presents an open avenue for investigation. Furthermore, the potential for this modification to influence immunogenicity or off-target effects is an area that warrants further study.
Data Tables
Table 1: Comparison of Biological Effects
| Feature | Lys-beta-Urogastrone | Mouse EGF (mEGF) |
| Effect in Neonatal Mice | Precocious eyelid separation and incisor eruption nih.gov | Induces precocious eyelid opening nih.gov |
| Effect in Sheep | Erythema of the muzzle, easier fleece harvesting nih.gov | Not specified in provided context |
| Effect on Gastric Acid | Implied similarity to urogastrone, a known inhibitor nih.govnih.gov | Similar effects to urogastrone drugbank.com |
Table 2: Investigated Effects of Lys-beta-Urogastrone in Sheep
| Infusion Dose (µg/kg) | Plasma Concentration (µg/L) | Observed Effects |
| 25 | 1.1 | Sixfold increase in plasma gastrin nih.gov |
| 38 | 1.7 | Tenfold increase in plasma gastrin with higher doses nih.gov |
| 50 | 5.5 | Reduction in voluntary food intake nih.gov |
| 83 | 18 | Easier manual harvesting of fleece nih.gov |
| 118 | 79 | Spontaneous shedding of fleece (approx. 14 days post-infusion) nih.gov |
Properties
CAS No. |
121684-87-5 |
|---|---|
Molecular Formula |
C6H16N2O |
Synonyms |
urogastrone, Lys-beta- |
Origin of Product |
United States |
Molecular Biology and Structural Characteristics of Lys Beta Urogastrone
Gene Synthesis and Recombinant Expression Strategies for Lys-beta-Urogastrone
The production of Lys-beta-urogastrone relies on recombinant DNA technology, beginning with the artificial synthesis of its corresponding gene.
The creation of a gene for beta-urogastrone was a foundational step, achieved through a combination of computational design and chemical synthesis. nih.govresearchgate.net A DNA duplex coding for the 53 amino acids of human beta-urogastrone was designed with the aid of computer programs. nih.govnih.gov This computational design phase was critical for embedding several key features into the gene sequence. These included the strategic placement of restriction endonuclease sites to facilitate the gene's insertion into plasmid vectors, the inclusion of a termination codon to signal the end of translation, and, notably, the addition of two triplets coding for lysine (B10760008) at the 5'-end of the structural gene. nih.govresearchgate.netnih.gov
Following the in-silico design, the gene was constructed chemically. The synthesis involved the preparation of 23 distinct oligodeoxyribonucleotides using phosphotriester procedures. nih.govresearchgate.netnih.gov These short, single-stranded DNA fragments were then purified using high-performance liquid chromatography (HPLC). nih.govresearchgate.net The complete gene was assembled by enzymatically ligating the synthetic oligonucleotides together. nih.govresearchgate.net This process was often done in parts, for instance, constructing the gene in two halves which were then joined and cloned. nih.govresearchgate.net
| Feature | Purpose | Reference |
| Restriction Sites | Facilitate cloning of the gene into expression vectors. | nih.govnih.gov |
| N-terminal Lysine Codons | To produce the specific Lys-beta-urogastrone variant. | nih.govnih.gov |
| Termination Codon | To ensure proper termination of protein synthesis. | nih.govnih.gov |
This interactive table summarizes the key features incorporated into the synthetic gene construct for beta-urogastrone.
Once synthesized, the gene for urogastrone was cloned into expression vectors for production in various host organisms, most notably the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. nih.govprospecbio.com
Escherichia coli is a widely used system for recombinant protein production due to its rapid growth and well-understood genetics. plos.org For urogastrone expression, the synthetic gene was cloned into plasmid vectors and used to transform E. coli strains. nih.govnih.gov In some approaches, a DNA fragment containing the coding sequence for methionyl-urogastrone (Met-UG) was placed under the control of the promoter for the E. coli outer-membrane lipoprotein gene (lpp). nih.gov This strategy led to the synthesis of approximately 100 to 1,000 molecules of Met-UG per cell. nih.gov Further optimization, by inserting the gene into a runaway-replication plasmid under the control of the lpp promoter and a bacteriophage-derived ribosome-binding site, increased the yield dramatically to 100,000 molecules per cell upon induction. nih.gov The urogastrone produced in E. coli is a single, non-glycosylated polypeptide chain. prospecbio.com
Pichia pastoris offers a robust eukaryotic expression system with advantages that include the ability to perform post-translational modifications, such as glycosylation, and a high capacity for secreting recombinant proteins. prospecbio.comnih.govbrieflands.com For production in Pichia, the urogastrone (hEGF) gene is integrated into the yeast's genome within an expression cassette. prospecbio.comgoogle.com This cassette typically places the gene under the control of the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. brieflands.comgoogle.com A significant portion of the urogastrone expressed in Pichia pastoris is glycosylated, although non-glycosylated forms are also produced. researchgate.net
| Expression System | Key Features | Typical Product | Reference |
| Escherichia coli | Prokaryotic; rapid growth; high-yield potential; no glycosylation. | Non-glycosylated Met-urogastrone or urogastrone. | nih.govprospecbio.com |
| Pichia pastoris | Eukaryotic; strong inducible promoters (AOX1); capable of secretion and glycosylation. | Glycosylated and non-glycosylated urogastrone. | researchgate.netprospecbio.com |
This interactive table compares the key characteristics of E. coli and P. pastoris as expression systems for recombinant urogastrone.
Various genetic engineering strategies have been employed to maximize the yield and facilitate the purification of recombinant Lys-beta-urogastrone. A primary goal is to ensure the protein is secreted into the culture medium, which simplifies downstream processing.
In Pichia pastoris, a common and highly effective strategy involves fusing the urogastrone gene with a signal sequence that directs the nascent polypeptide to the secretory pathway. prospecbio.comgoogle.com The pre-pro sequence of the alpha-mating factor (α-MF) from Saccharomyces cerevisiae is frequently used for this purpose. google.comjmb.or.kr This sequence contains a cleavage site that is recognized by proteases within the host cell, allowing the mature, correctly folded urogastrone to be secreted into the medium. jmb.or.kr Further optimization in Pichia includes gene codon optimization, where the DNA sequence of the urogastrone gene is altered to match the codon usage bias of the yeast, enhancing translational efficiency without changing the final amino acid sequence. prospecbio.com
In E. coli, which does not naturally secrete many proteins, secretion can be engineered by fusing the urogastrone gene to a bacterial signal sequence, such as pelB. This directs the protein to the periplasmic space, from which it can be more easily recovered. researchgate.net Other optimization techniques in E. coli involve the careful selection of strong promoters (e.g., T7, tac) and efficient ribosome-binding sites to boost the rate of transcription and translation. researchgate.netnih.gov
Structural Biology and Conformation of Lys-beta-Urogastrone
The biological function of Lys-beta-urogastrone is intrinsically linked to its molecular structure, from its linear sequence of amino acids to its complex three-dimensional fold.
Beta-urogastrone is a polypeptide composed of 53 amino acids. nih.govdrugbank.com It is one of two related forms isolated from human urine, the other being gamma-urogastrone, which is identical except that it lacks the C-terminal arginine residue. nih.govdrugbank.com The amino acid sequence of beta-urogastrone is identical to that of human epidermal growth factor (hEGF). nih.govnih.gov
Lys-beta-urogastrone is a specific variant that features one or more lysine residues at its N-terminus. This modification is not natural but is a direct result of the genetic engineering process, where codons for lysine were intentionally included at the 5'-end of the synthetic gene construct. nih.govnih.gov The addition of N-terminal residues, particularly charged ones like lysine, can influence the protein's properties, such as its solubility or interaction with purification matrices. In general, the N-terminal amine of a protein has a different pKa value than the amino group of a lysine side chain, allowing for potential site-selective chemical modifications if desired. nih.gov
| Sequence Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Asp | D |
| 2 | Ser | S |
| 3 | Glu | E |
| 4 | Cys | C |
| 5 | Pro | P |
| 6 | Leu | L |
| 7 | Ser | S |
| 8 | His | H |
| 9 | Asp | D |
| 10 | Gly | G |
| 11 | Tyr | Y |
| 12 | Cys | C |
| 13 | Leu | L |
| 14 | His | H |
| 15 | Asp | D |
| 16 | Gly | G |
| 17 | Val | V |
| 18 | Cys | C |
| 19 | Met | M |
| 20 | Tyr | Y |
| 21 | Ile | I |
| 22 | Glu | E |
| 23 | Ala | A |
| 24 | Leu | L |
| 25 | Asp | D |
| 26 | Lys | K |
| 27 | Tyr | Y |
| 28 | Ala | A |
| 29 | Cys | C |
| 30 | Asn | N |
| 31 | Cys | C |
| 32 | Val | V |
| 33 | Val | V |
| 34 | Gly | G |
| 35 | Tyr | Y |
| 36 | Ile | I |
| 37 | Gly | G |
| 38 | Glu | E |
| 39 | Arg | R |
| 40 | Cys | C |
| 41 | Gln | Q |
| 42 | Tyr | Y |
| 43 | Arg | R |
| 44 | Asp | D |
| 45 | Leu | L |
| 46 | Lys | K |
| 47 | Trp | W |
| 48 | Trp | W |
| 49 | Glu | E |
| 50 | Leu | L |
| 51 | Arg | R |
This interactive table displays the 51-amino acid sequence of a common form of human EGF/beta-urogastrone. The full 53-residue form includes two additional residues at the C-terminus.
The three-dimensional structure of proteins in solution can be determined at atomic resolution using Nuclear Magnetic Resonance (NMR) spectroscopy. duke.edu This technique is particularly well-suited for smaller proteins like urogastrone, which has a molecular mass of approximately 6.3 kDa. duke.educaymanchem.com
The process of structure determination by NMR involves several steps. uzh.ch First, the protein is produced recombinantly, often with isotopic labeling (e.g., uniform enrichment with ¹⁵N and ¹³C) to enhance the NMR signal and resolve spectral overlap. sigmaaldrich.com A series of multidimensional NMR experiments are then performed on the purified protein in solution. uzh.ch A key experiment is Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close to each other in space (typically <5 Å), regardless of their position in the primary sequence. uzh.ch The intensities of these NOE cross-peaks provide distance restraints that are used in computational algorithms to calculate a family of structures consistent with the experimental data. uzh.ch
The resulting structure of urogastrone/EGF reveals a compact, globular fold stabilized by three intramolecular disulfide bonds, which are essential for its biological activity. nih.govcaymanchem.com The structure is characterized by the presence of both beta-sheet and alpha-helical regions. tandfonline.comresearchgate.net This specific conformation is critical for its ability to bind to its receptor, the epidermal growth factor receptor (EGFR), which it does by docking into a space between domains I and III of the receptor's extracellular region. researchgate.net
| Structural Feature | Description | Reference |
| Molecular Mass | Approx. 6.3 kDa | caymanchem.com |
| Disulfide Bonds | Three intramolecular bonds, essential for activity. | nih.govcaymanchem.com |
| Secondary Structure | Contains regions of beta-sheets and turns/coils. | tandfonline.com |
| Overall Fold | Compact, globular structure. | researchgate.net |
This interactive table summarizes the key three-dimensional structural characteristics of beta-urogastrone (EGF).
Compound Reference Table
Disulfide Bond Connectivity and its Influence on Tertiary Structure and Stability
Beta-Urogastrone, a 53-amino acid polypeptide identical to human epidermal growth factor (hEGF), possesses a highly constrained and stable tertiary structure, which is critically dependent on its three intramolecular disulfide bonds. wikipedia.orgnih.gov Lys-beta-urogastrone, an analogue featuring an additional N-terminal lysine, shares this fundamental architecture. nih.gov The disulfide bridges are formed through the specific oxidative coupling of six cysteine residues at positions 6, 14, 20, 31, 33, and 42. wikipedia.orgnih.gov
The precise connectivity of these bonds has been established as Cys6-Cys20, Cys14-Cys31, and Cys33-Cys42. wikipedia.org This arrangement is not random; it dictates the folding of the polypeptide chain into a compact, globular conformation. This structure consists of two small antiparallel beta-sheets, which are crucial for presenting the correct residues for receptor binding. researchgate.net The disulfide bonds act as covalent staples, significantly stabilizing this tertiary fold against thermal and chemical denaturation, which is essential for maintaining its biological activity. caymanchem.comcreative-proteomics.com The cleavage of these bonds results in a loss of the defined three-dimensional structure and a corresponding loss of function. creative-proteomics.com
Table 1: Disulfide Bond Connectivity in Urogastrone/hEGF
| Bond # | Cysteine Residue 1 | Cysteine Residue 2 | Role in Structure |
|---|---|---|---|
| 1 | Cys6 | Cys20 | Stabilizes the N-terminal domain loop |
| 2 | Cys14 | Cys31 | Connects the N-terminal and central domains |
| 3 | Cys33 | Cys42 | Stabilizes the C-terminal domain loop |
Comparative Structural Insights with Native Human Epidermal Growth Factor
Table 2: Structural Comparison of Urogastrone Analogues and EGF
| Feature | Lys-beta-Urogastrone | Beta-Urogastrone (hEGF) | Mouse EGF |
|---|---|---|---|
| Number of Amino Acids | 54 nih.govsigmaaldrich.com | 53 wikipedia.org | 53 nih.gov |
| N-terminus | Extra Lysine residue nih.gov | Asparagine wikipedia.org | Asparagine |
| C-terminus | Arginine nih.gov | Arginine nih.gov | Arginine |
| Disulfide Bonds | 3 (conserved positions) wikipedia.orgcaymanchem.com | 3 (Cys6-Cys20, Cys14-Cys31, Cys33-Cys42) wikipedia.org | 3 (conserved positions) sigmaaldrich.com |
| Homology to hEGF | Analogue | 100% | ~70% nih.govsigmaaldrich.com |
Advanced Biochemical Characterization Techniques
Proprietary Chromatographic Techniques for Purification and Homogeneity Assessment
The purification of urogastrone and its analogues from natural sources like urine or from recombinant systems requires sophisticated, multi-step chromatographic strategies to achieve the high degree of purity necessary for structural and functional studies. nih.govnih.gov These methods often employ a series of proprietary and standard chromatographic techniques in sequence to separate the target protein from a complex mixture of other molecules. prospecbio.com
A common purification protocol involves several distinct stages. nih.gov An initial step often uses ion-exchange chromatography, such as on CM-cellulose or DEAE-cellulose, to fractionate proteins based on charge. nih.gov For instance, the addition of a polyarginine tag to beta-urogastrone has been used to alter its isoelectric point and facilitate purification by cation exchange chromatography. mdpi.com This is typically followed by gel filtration chromatography (e.g., Sephadex G-50 or Bio-Gel P-10) to separate molecules by size. nih.govnih.gov
For final purification and homogeneity assessment, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govnih.gov Often, multiple RP-HPLC steps using different eluent systems are required to resolve different forms of urogastrone, such as beta- and gamma-urogastrone (which lacks the C-terminal arginine), and to ensure the final product is homogeneous. nih.govnih.gov The combination of these techniques can yield urogastrone with a purity exceeding 95%. researchgate.net More advanced methods like immunoaffinity chromatography, using antibodies specific to hEGF, have also been employed for highly selective extraction from tissue homogenates. nih.gov
Table 3: Example Multi-Step Chromatographic Purification Scheme for Urogastrone
| Step | Chromatographic Technique | Principle of Separation | Purpose |
|---|---|---|---|
| 1 | Adsorption to Aminoethylcellulose (AE-11) | Ion Exchange | Initial capture and concentration from crude extract nih.gov |
| 2 | Gel Filtration (Sephadex G-50) | Size Exclusion | Removal of larger and smaller contaminating proteins nih.gov |
| 3 | Carboxymethylcellulose (CM-52) Chromatography | Ion Exchange | Further fractionation based on charge nih.gov |
| 4 | Ion-Exchange HPLC | High-Resolution Ion Exchange | Fine separation of closely related isoforms nih.gov |
| 5 | Reverse-Phase HPLC | Hydrophobicity | Final polishing and desalting to achieve homogeneity nih.gov |
Quantification of Lys-beta-Urogastrone and its Analogs
Accurate quantification of Lys-beta-urogastrone and related polypeptides in biological fluids and experimental samples is essential for pharmacokinetic and pharmacodynamic studies. The primary methods used for this purpose are sensitive immunoassays, such as the radioimmunoassay (RIA) and the radioreceptor assay (RRA). nih.govnih.gov
The development of a sensitive radioimmunoassay was a direct benefit of obtaining highly purified urogastrone. nih.gov A homologous hEGF RIA uses antibodies raised specifically against hEGF/urogastrone to detect and quantify the protein with high specificity and sensitivity. nih.govnih.gov In this assay, a known quantity of radiolabeled urogastrone competes with the unlabeled urogastrone in the sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the protein in the sample.
Radioreceptor assays function on a similar competitive binding principle but use the protein's natural receptor (the EGF receptor) instead of an antibody. nih.gov This method has the advantage of quantifying only biologically active protein that is capable of binding to the receptor. These techniques have been successfully applied to measure the plasma concentrations of Lys-beta-urogastrone in animal studies, providing crucial data on its distribution and clearance. nih.gov
Table 4: Plasma Concentrations of Lys-beta-Urogastrone in Sheep Following Infusion
| Infusion Dose (µg/kg) | Maximum Plasma Concentration (µg/L) |
|---|---|
| 25 | 1.1 nih.gov |
| 38 | 1.7 nih.gov |
| 50 | 5.5 nih.gov |
| 83 | 18.0 nih.gov |
| 118 | 79.0 nih.gov |
Cellular and Intracellular Mechanisms of Action
Epidermal Growth Factor Receptor (EGFR) Interaction Dynamics
The interaction between Lys-beta-urogastrone and EGFR is a highly specific and tightly regulated process that serves as the primary control point for signal initiation. This dynamic interaction encompasses ligand binding, receptor dimerization, and the activation of the receptor's intrinsic kinase activity.
The binding of urogastrone (EGF) to its receptor is characterized by high affinity. Studies on the interaction between mouse epidermal growth factor-urogastrone (EGF-URO) and its receptor in human placenta membranes have demonstrated this is a specific, saturable, and reversible process. nih.gov The dissociation constant (K D), a measure of binding affinity, was determined to be approximately 400 pM by equilibrium methods. nih.gov Kinetic analysis provided an association rate constant (k on) of 6.1 x 10⁵ M⁻¹s⁻¹ and a dissociation rate constant (k off) of 6.1 x 10⁻⁴ s⁻¹, yielding a kinetically-derived K D of 240 pM. nih.gov Similar high-affinity binding has been observed in other tissues, such as head and neck tumor biopsies, which showed a mean K D of 0.156 nM (156 pM). nih.gov It is noteworthy that the glycosylation state of the receptor can influence binding affinity; studies using soluble EGFR (sEGFR) showed that the desialylated form of the receptor had a nearly twofold higher affinity for EGF compared to the sialylated form (K D of 347 nM vs. 692 nM, respectively). pnas.org This suggests that sialylation on EGFR can negatively regulate its association with its ligand. pnas.org
| Parameter | Value | System/Tissue | Source |
|---|---|---|---|
| Dissociation Constant (K D) | ~400 pM | Mouse EGF-URO on Human Placenta Membranes (Equilibrium Method) | nih.gov |
| Dissociation Constant (K D) | 240 pM | Mouse EGF-URO on Human Placenta Membranes (Kinetic Method) | nih.gov |
| Association Rate (k on) | 6.1 x 10⁵ M⁻¹s⁻¹ | Mouse EGF-URO on Human Placenta Membranes | nih.gov |
| Dissociation Rate (k off) | 6.1 x 10⁻⁴ s⁻¹ | Mouse EGF-URO on Human Placenta Membranes | nih.gov |
| Dissociation Constant (K D) | 0.156 nM (mean) | EGF on Head and Neck Tumor Biopsies | nih.gov |
| Dissociation Constant (K D) | 347 nM | EGF on Desialylated Soluble EGFR | pnas.org |
| Dissociation Constant (K D) | 692 nM | EGF on Sialylated Soluble EGFR | pnas.org |
Upon binding Lys-beta-urogastrone, the EGFR undergoes a significant conformational change. In its inactive, monomeric state, the receptor's "dimerization arm" is concealed in an intramolecular tether. nih.gov Ligand binding induces a dramatic rearrangement of the receptor's extracellular domains, which exposes this critical dimerization arm. nih.gov This exposure facilitates the formation of a stable, active receptor dimer. nih.govreactome.org The binding of the ligand stabilizes this dimeric state, which is a prerequisite for signal transmission across the cell membrane. reactome.org This process couples the extracellular ligand-binding event to the rearrangement of the intracellular kinase domains. researchgate.net
The ligand-induced dimerization of the extracellular domains brings the intracellular tyrosine kinase domains into close proximity, leading to the formation of an asymmetric kinase dimer. researchgate.netpnas.org In this arrangement, one kinase domain functions as an "activator," allosterically activating the second "receiver" kinase domain. researchgate.net This activation of the receiver's intrinsic protein-tyrosine kinase activity stimulates the phosphorylation of multiple tyrosine residues located in the C-terminal tail of the activator receptor. researchgate.netwikipedia.org This process is known as autophosphorylation or trans-autophosphorylation. reactome.orgwikipedia.org Key tyrosine residues that undergo autophosphorylation include Y992, Y1045, Y1068, Y1148, and Y1173. wikipedia.org In addition to autophosphorylation, EGFR activity is also regulated by transphosphorylation, for instance by the Src kinase at residue Y845, which plays an important role in subsequent autophosphorylation and full kinase activity. spandidos-publications.com These newly phosphorylated tyrosine residues serve as high-affinity docking sites for various intracellular signaling proteins containing SH2 domains. wikipedia.org
Downstream Intracellular Signaling Cascades
The phosphotyrosine docking sites created on the activated EGFR serve as a scaffold to recruit and activate a host of downstream effector proteins. This initiates several signal transduction cascades, most notably the MAPK/ERK and PI3K/Akt pathways, which are central to mediating the biological effects of Lys-beta-urogastrone. spandidos-publications.comaacrjournals.org
The MAPK/ERK pathway is a crucial signaling cascade involved in regulating cell growth, proliferation, and differentiation. elabscience.commdpi.com Activation of this pathway by EGFR begins with the recruitment of the adaptor protein Grb2 to the phosphorylated receptor. spandidos-publications.com Grb2, in turn, binds to a guanine (B1146940) nucleotide exchange factor called Son of Sevenless (SOS). This EGFR-Grb2-SOS complex activates the small G-protein Ras by promoting the exchange of GDP for GTP. nih.gov Activated Ras then initiates a three-tiered kinase cascade by recruiting and activating Raf kinase (a MAP3K). nih.gov Raf proceeds to phosphorylate and activate MEK (a MAP2K), which in turn phosphorylates and activates ERK (a MAPK), also known as p42/p44 MAPK. nih.govcellsignal.com Once activated, ERK can translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, such as Elk-1, c-Fos, and c-Myc, thereby altering gene expression to drive cell proliferation and other responses. elabscience.com
The PI3K/Akt pathway is another major signaling route activated by EGFR, playing a critical role in promoting cell survival, growth, and metabolism. nih.govmdpi.com Upon receptor activation, PI3K can be recruited to the plasma membrane and activated, sometimes via adaptor proteins like GAB1. researchgate.netaacrjournals.org Activated PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane. nih.gov At the membrane, Akt is phosphorylated and activated by other kinases, including PDK1. Activated Akt then phosphorylates a wide array of cytoplasmic and nuclear substrates, leading to the inhibition of apoptosis and the promotion of cell growth and proliferation. mdpi.com
Crosstalk with Other Growth Factor Signaling Networks (e.g., TGF-β, Wnt/β-catenin where relevant to EGF)
The signaling pathways initiated by epidermal growth factor (EGF), a category to which Lys-beta-urogastrone belongs as an analogue, are not isolated events within the cell. nih.gov They are part of a complex and interconnected regulatory network, engaging in significant crosstalk with other key signaling cascades, including the Transforming Growth Factor-beta (TGF-β) and Wnt/β-catenin pathways. nih.govmdpi.com This interplay is crucial for modulating a wide range of cellular processes, from proliferation to differentiation.
Evidence points to a pattern where TGF-β activates the Wnt/β-catenin signaling pathway, which in turn can stabilize the TGF-β/Smad response. nih.gov In the context of vascular smooth muscle cells, for instance, TGF-β has been shown to increase the protein levels of β-catenin through the canonical Smad3 signaling pathway. nih.gov This interaction suggests that the cellular response to EGF-family ligands can be significantly modified by the concurrent activity of the TGF-β and Wnt pathways.
The Wnt signaling pathway itself is dynamically regulated by the balance of β-catenin expression and its degradation. nih.gov The canonical Wnt pathway leads to the translocation of the β-catenin transcription co-activator to the nucleus, where it influences gene expression. mdpi.com Crosstalk can occur at multiple levels; for example, both the non-canonical TGF-β and non-canonical Wnt signaling pathways converge on the activation of the same mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (Erk), c-Jun N-terminal kinases (JNKs), and p38. nih.gov This convergence allows for the integration of signals from different growth factors to produce a coordinated cellular response. Understanding this crosstalk is essential, as it plays a critical role in initiating profound changes in cellular behavior and gene expression. nih.gov
Spatiotemporal Dynamics of Signaling Pathway Activation
The cellular outcome of growth factor signaling is not determined solely by the activation of a pathway but is critically dependent on the dynamics of this activation over time and space. nih.gov While specific studies detailing the spatiotemporal dynamics of Lys-beta-urogastrone are not extensively documented, the principles governing related growth factor signaling, such as TGF-β, provide a framework for understanding its potential mechanisms.
The intensity, duration, and frequency of pathway stimulation are key factors in determining the eventual cellular response. nih.gov For example, a transient pulse of pathway activity can elicit a different outcome than sustained activation. nih.gov Negative feedback loops within a signaling network can transform a continuous stimulus into a short pulse or a series of activity pulses, thereby refining the cellular response. nih.gov
Advanced techniques, such as optogenetics, have been developed to control and study these dynamics with high precision. Using an optogenetic system for TGF-β receptors (optoTGFBRs), researchers have demonstrated the ability to selectively and sequentially activate signaling in single cells by modulating light stimulation. ibs.re.kr This tool allows for the precise control of the amplitude and kinetics of receptor and downstream Smad2 activity. ibs.re.kr Such studies reveal that it is possible to generate complex signaling dynamics and observe the resulting cellular behaviors in real-time. ibs.re.kr These principles highlight the importance of considering where and for how long signaling pathways are active within a cell to fully comprehend the functional outcomes of ligands like Lys-beta-urogastrone.
Cellular Effects and Functional Outcomes
Modulation of Cell Proliferation in Various Cell Lines
Lys-beta-urogastrone, sharing functional similarities with epidermal growth factor (EGF), is a potent modulator of cell proliferation, particularly in epithelial tissues. nih.govnih.gov Studies using recombinant beta-urogastrone have demonstrated a significant stimulatory effect on the proliferation of intestinal epithelial cells. nih.gov
In a study involving rats maintained on total parenteral nutrition, a state that reduces intestinal cell proliferation to a basal level, continuous intravenous infusion of beta-urogastrone significantly increased cell proliferation throughout the gastrointestinal tract. nih.gov This effect was dose-dependent, with increasing amounts of urogastrone leading to a progressive rise in the collection of metaphases, a key indicator of cell division. nih.gov The infusion was also effective in restoring cell proliferation in intestines that had already become hypoproliferative. nih.gov Conversely, when administered intragastrically, urogastrone showed no significant effect on the crypt cell production rate, indicating that its proliferative effects are mediated systemically rather than through luminal contact. nih.gov
| Model System | Compound | Observed Effect on Proliferation | Reference |
| Rat Intestinal Epithelium (in vivo) | Recombinant beta-urogastrone | Significantly increased crypt cell production rate with continuous intravenous infusion. | nih.gov |
| Rat Intestinal Epithelium (in vivo) | Recombinant beta-urogastrone | Dose-dependent increase in collected metaphases. | nih.gov |
| Rat Intestinal Epithelium (in vivo) | Recombinant beta-urogastrone | No significant effect when administered intragastrically. | nih.gov |
Influence on Cellular Differentiation Processes
Beyond its role in proliferation, Lys-beta-urogastrone exerts a notable influence on cellular differentiation, a process by which cells specialize to perform specific functions. This is evidenced by its effects on developmental processes in neonatal animals, which mirror those of mouse epidermal growth factor (mEGF). nih.gov
In studies conducted on neonatal mice, administration of Lys-beta-urogastrone was shown to induce precocious developmental milestones. Specifically, the compound caused both the premature separation of eyelids and the early eruption of incisors. nih.gov These events are complex biological processes that rely on the coordinated differentiation of various epithelial and mesenchymal cell types. The ability of Lys-beta-urogastrone to accelerate these processes points to its significant role in modulating the genetic programs that govern cellular differentiation and tissue maturation. nih.gov The Wnt, TGF-β, and Notch signaling pathways are fundamentally involved in regulating cellular differentiation, and the crosstalk between these pathways is crucial for orchestrating developmental processes. mdpi.com
Regulation of Cell Migration and Adhesion in In Vitro Models
Urogastrone and its analogues play a significant role in regulating cell motility and adhesion, which are fundamental processes in tissue development, repair, and pathology. Studies utilizing in vitro models have elucidated the effects of EGF on these cellular behaviors.
In a human gastric carcinoma cell line, TMK-1, EGF was observed to induce the disruption and scattering of cell colonies, a clear indicator of increased cell migration. nih.gov This stimulatory effect on cell movement was further confirmed using a wound assay. nih.gov Interestingly, EGF's influence on migration appears to be distinct from its effect on simple cell adhesion. The study found that EGF did not affect cell adhesion to various extracellular matrix components, including collagen type IV, laminin, poly-L-lysine, and fibronectin. nih.gov
| Cell Line | Process | Effect of EGF/Urogastrone Analogue | Key Findings | Reference |
| TMK-1 (Human Gastric Carcinoma) | Cell Migration | Stimulatory | Induced disruption and scattering of colonies; confirmed by wound assay. | nih.gov |
| TMK-1 (Human Gastric Carcinoma) | Cell Adhesion | No direct effect | Did not alter adhesion to collagen IV, laminin, poly-L-lysine, or fibronectin. | nih.gov |
| TMK-1 (Human Gastric Carcinoma) | Focal Adhesion | Modulatory | Induced preferential formation of focal adhesions at the cell front. | nih.gov |
Impact on Gene Expression Profiles and Protein Synthesis
The cellular effects of Lys-beta-urogastrone are ultimately mediated by its ability to alter gene expression and protein synthesis. The binding of urogastrone to its receptor initiates signaling cascades that culminate in the nucleus, activating transcription factors that regulate specific sets of genes.
An early demonstration of this principle involved the chemical synthesis of a gene for human epidermal growth factor urogastrone and its subsequent expression in yeast. nih.gov When placed under the control of a yeast gene promoter, the synthetic gene directed the yeast cells to synthesize a biologically active human epidermal growth factor, showcasing a direct link between a specific gene and the synthesis of the functional protein. nih.gov
More complex effects on protein expression are observed in mammalian cells. For example, in the TMK-1 gastric carcinoma cell line, EGF was shown to specifically increase the expression of β1 and α2 integrin subunits at the cell surface. nih.gov This is a targeted effect, as the glucocorticoid dexamethasone, by contrast, increased the expression of β1 and α1 integrin subunits. nih.gov This differential regulation of integrin protein expression highlights how specific growth factors can tailor the cell's adhesive machinery. Furthermore, in vivo studies have shown that urogastrone-EGF can restore the activities of intestinal brush border enzymes, such as gamma-glutamyltransferase and alpha-glucosidase, in rats, indicating a positive regulatory impact on the synthesis and functional expression of these specific proteins. researchgate.net
Physiological and Biological Roles Mechanistic Focus
Endogenous Production, Processing, and Distribution of Urogastrone/EGF and its Analogs
The journey of urogastrone from a genetic blueprint to a functional signaling molecule is a multi-step process involving the synthesis of a large precursor, subsequent enzymatic cleavage, and distribution to various parts of the body.
Urogastrone, identical to human epidermal growth factor (hEGF), is initially synthesized as a large precursor protein. This high-molecular-weight form is not biologically active and requires a series of proteolytic cleavage events to release the mature, functional peptide. This process ensures that the potent activity of urogastrone is tightly controlled and localized.
Enzymatic degradation studies have been crucial in elucidating the structure of urogastrone. The use of enzymes such as trypsin, chymotrypsin, and thermolysin on S-carboxymethyl and S-carboxamidomethyl derivatives of urogastrone has allowed for the sequencing of the smaller peptide fragments that constitute the final molecule. nih.gov This process of breaking down the larger precursor is a common mechanism for the activation of many potent biological molecules.
Two primary forms of urogastrone have been isolated from human urine: beta-urogastrone and gamma-urogastrone. Beta-urogastrone is a 53-amino acid polypeptide containing three disulfide bonds. Gamma-urogastrone is nearly identical but lacks the C-terminal arginine residue, indicating the nuanced nature of the final proteolytic processing. nih.gov
Urogastrone/EGF is widely distributed throughout the human body, present in various tissues and fluids, which speaks to its diverse physiological roles. While initially isolated from human urine, its presence is far more extensive. nih.gov
Immunoreactive urogastrone has been identified in several key locations, including the submandibular salivary glands and Brunner's glands in the duodenum. bohrium.com Its presence in these glands suggests a role in both oral and gastrointestinal mucosal integrity.
Further research has detected immunoreactive hEGF in extracts of the thyroid gland, pancreas, duodenum, jejunum, and kidney. oup.com However, the concentrations in these tissues are relatively low, in the range of 1.3-5.5 ng/g of wet tissue. nih.govoup.com This has led to the hypothesis that these may not be the sole sources of the significant amounts of urogastrone/EGF excreted in the urine daily. nih.govoup.com
The distribution of urogastrone/EGF in various biological fluids is also well-documented and is summarized in the interactive table below.
| Biological Compartment | Presence of Urogastrone/EGF |
| Plasma | Present |
| Platelets | Present |
| Urine | Present |
| Saliva | Present |
| Milk | Present |
| Tears | Present |
| Gastric Juice | Present |
This table summarizes the presence of Urogastrone/EGF in various human biological fluids.
The precise regulatory mechanisms governing the biosynthesis and release of urogastrone/EGF are complex and not fully elucidated. However, some influencing factors have been identified.
The production of EGF has been observed to be stimulated by testosterone, suggesting a hormonal influence on its synthesis. Additionally, salivary EGF levels appear to be regulated by dietary inorganic iodine, highlighting a potential nutritional regulatory pathway.
Mechanistic Contributions to Tissue Homeostasis and Regeneration
Urogastrone/EGF is a key player in maintaining the health and integrity of various tissues, particularly those of epithelial origin. Its mechanisms of action involve the stimulation of cell growth and the promotion of repair processes.
A primary and well-established function of urogastrone/EGF is its potent mitogenic activity, meaning it stimulates cell division. It plays a crucial role in the growth and maintenance of a variety of epidermal and epithelial tissues. nih.gov
The effects of urogastrone/EGF on intestinal epithelial cell proliferation have been demonstrated in animal models. In rats with reduced intestinal cell proliferation due to total parenteral nutrition, intravenous administration of beta-urogastrone/hEGF led to a dose-dependent increase in the number of dividing cells and in intestinal weight. nih.govnih.gov This trophic effect underscores its importance in maintaining the structural and functional integrity of the gastrointestinal tract. nih.gov
Interestingly, the route of administration appears to be critical for this effect. While intravenous infusion of urogastrone/EGF was effective in promoting intestinal cell proliferation, intragastric administration did not produce a significant effect on intestinal weight or cell production. nih.govnih.gov This suggests that urogastrone/EGF exerts its influence on gastrointestinal growth through a systemic mechanism rather than direct luminal contact. nih.gov
Beyond its role in routine tissue maintenance, urogastrone/EGF is actively involved in the processes of cellular regeneration and repair following injury. Non-clinical studies have provided valuable insights into these mechanisms.
In a study involving rats with a full-thickness ileal defect, the uptake of radiolabeled recombinant human urogastrone/EGF was quantified during the healing process. nih.gov The uptake of the growth factor in the regenerating mucosa (neomucosa) and the adjacent tissue was highest in the early stages of healing, specifically on day 2 post-operation. nih.gov
A significant finding from this research was the strong linear correlation between the rate of epithelialization (the process of epithelial cells migrating to cover a wound) and the uptake of urogastrone/EGF in the neomucosa. nih.gov This suggests that epithelial cell migration, a critical early step in wound healing, is closely associated with the concentration of endogenous EGF. nih.gov The study also noted that epithelial cell migration occurred earlier than cell proliferation during intestinal regeneration. nih.gov
These findings strongly support the hypothesis that endogenous EGF plays a vital role in intestinal regeneration, with its influence being particularly prominent in the initial phases of wound healing. nih.gov
The following table presents a summary of key research findings on the role of urogastrone/EGF in cellular regeneration in a non-clinical model.
| Parameter | Observation in Regenerating Ileal Mucosa (Rat Model) | Time Point of Peak Activity |
| Urogastrone/EGF Uptake | Highest in the early stages of healing. | Day 2 post-operation |
| Epithelial Cell Migration Rate | Significantly increased in the early stages and gradually tapered. | Day 2 post-operation |
| Crypt Cell Production Rate (Proliferation) | Peaked later in the healing process. | Days 4 and 8 post-operation |
This interactive table summarizes the temporal relationship between Urogastrone/EGF uptake and cellular processes during intestinal regeneration in a rat model.
Comparative Biological Activities of Lys-beta-Urogastrone
Lys-beta-urogastrone, an analogue of human beta-urogastrone distinguished by an additional N-terminal lysine (B10760008), has been the subject of research to understand its physiological and biological roles, particularly in comparison to mouse epidermal growth factor (mEGF) and its parent compound, urogastrone.
Functional Comparisons with Mouse Epidermal Growth Factor (mEGF) in Animal Models
In vivo studies have demonstrated that Lys-beta-urogastrone elicits biological effects that are strikingly similar to those of mouse epidermal growth factor (mEGF) in various animal models. nih.gov This functional equivalence has been observed in both neonatal and adult animals, highlighting the potent bioactivity of this urogastrone analogue. nih.gov
In neonatal mice, administration of Lys-beta-urogastrone has been shown to induce precocious developmental milestones, specifically the premature separation of eyelids and the early eruption of incisors. nih.gov These effects are hallmark in vivo bioassays for EGF activity, and the fact that Lys-beta-urogastrone replicates them indicates that it effectively mimics the action of mEGF in stimulating epithelial proliferation and differentiation. nih.gov
Studies in adult sheep have further solidified the functional parallels between Lys-beta-urogastrone and mEGF. nih.gov Intravenous infusion of Lys-beta-urogastrone in sheep has been observed to cause a range of physiological responses that are also characteristic of EGF administration. These include erythema of the muzzle, a reduction in voluntary food intake, and significant effects on the fleece, such as easier manual harvesting and, at higher concentrations, spontaneous shedding. nih.gov
Beyond these physical manifestations, the infusion of Lys-beta-urogastrone in sheep has been shown to induce notable changes in plasma hormone levels. A significant, dose-dependent increase in plasma gastrin concentrations has been reported, with levels rising as much as tenfold. nih.gov Conversely, a trend of decreased plasma somatostatin (B550006) levels has been observed during infusion. nih.gov These hormonal fluctuations are indicative of the broader systemic effects of the compound. No discernible trend has been noted for pancreatic polypeptide concentrations. nih.gov
Interactive Data Table: Effects of Intravenous Infusion of Lys-beta-Urogastrone in Sheep
| Parameter | Observation |
| Physiological Effects | |
| Muzzle | Erythema |
| Food Intake | Reduction with doses ≥50 µg/kg |
| Fleece Harvesting | Generally easier with infusions ≥81 µg/kg |
| Fleece Shedding | Spontaneous shedding ~14 days after infusions ≥116 µg/kg |
| Hormonal Effects | |
| Plasma Gastrin | Sixfold increase with 25 µg/kg infusion; Tenfold increase with higher doses |
| Plasma Somatostatin | Consistent trend of lower levels during infusion |
| Plasma Pancreatic Polypeptide | No discernible trend |
Differential Effects on Cellular Responses Compared to Wild-Type Urogastrone/EGF
While in vivo studies have established a strong functional similarity between Lys-beta-urogastrone and mEGF, detailed research delineating the differential effects of Lys-beta-urogastrone on cellular responses compared to wild-type urogastrone or EGF is not extensively available in the public domain. The addition of a positively charged amino acid, lysine, to the N-terminus of the peptide has the potential to alter its physicochemical properties, which could, in turn, influence its interaction with the epidermal growth factor receptor (EGFR) and subsequent downstream signaling pathways.
Potential areas where differences might be anticipated include:
Receptor Binding Affinity and Kinetics: The additional lysine residue could theoretically influence the binding affinity and the on/off rates of the ligand-receptor interaction. However, without specific comparative studies, it is unknown whether this modification enhances, diminishes, or has no significant effect on the binding to EGFR compared to wild-type urogastrone.
Signal Transduction: Any alterations in receptor binding could potentially translate into differences in the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. The duration and intensity of the cellular response could be modulated.
Mitogenic Potency: The ultimate cellular response, such as DNA synthesis and cell proliferation, could be altered. A direct comparison of the mitogenic activity of Lys-beta-urogastrone and wild-type urogastrone in various cell lines would be necessary to ascertain any functional differences at the cellular level.
In the absence of direct comparative studies, it is challenging to definitively state the differential cellular effects of Lys-beta-urogastrone relative to its wild-type counterpart. The available in vivo data suggests a high degree of functional conservation. nih.gov
Advanced Methodological Approaches in Lys Beta Urogastrone Research
Recombinant Protein Engineering and Production for Functional Studies
Functional studies of Lys-beta-urogastrone rely on the availability of pure and active protein. Recombinant DNA technology is the cornerstone for producing this polypeptide for experimental use. The process typically involves synthesizing a gene that codes for Lys-beta-urogastrone and inserting it into a suitable expression vector. This vector is then introduced into a host organism, such as the bacterium Escherichia coli or yeast, which serves as a biological factory for protein production.
Following expression, the recombinant Lys-beta-urogastrone is purified from the host cell lysate using a series of chromatography techniques. Affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography are commonly employed to achieve high purity. The integrity and identity of the purified protein are then confirmed using methods like SDS-PAGE and mass spectrometry, while its biological activity is verified through cell-based assays. This ensures that the recombinant protein accurately reflects the properties of the native molecule for use in subsequent functional studies.
Biophysical Techniques for Ligand-Receptor Interaction Analysis
Understanding the interaction between Lys-beta-urogastrone and its receptor, the epidermal growth factor receptor (EGFR), is crucial for deciphering its biological function. Biophysical techniques provide quantitative data on the dynamics and energetics of this binding event.
Molecular Dynamics (MD) Simulations: These computational methods are used to model the behavior of the Lys-beta-urogastrone-EGFR complex at an atomic level. nih.govnih.gov By simulating the movements and interactions of atoms over time, MD can reveal conformational changes that occur upon binding, identify key amino acid residues involved in the interaction, and predict the stability of the complex. nih.govnih.gov These simulations provide insights into the dynamic nature of the binding process that are often inaccessible through static experimental structures. nih.gov
Binding Assays: Experimental techniques are used to measure the affinity and kinetics of the ligand-receptor interaction. Radioreceptor assays, for instance, have been historically used for epidermal growth factor (EGF) and urogastrone. nih.gov In these assays, a radiolabeled version of the ligand competes with unlabeled ligand for binding to the receptor, allowing for the determination of binding affinity. Other modern techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide real-time data on the association and dissociation rates (kinetics) as well as the thermodynamics of binding, offering a complete picture of the interaction.
| Technique | Principle | Key Information Obtained |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Computational simulation of atomic movements over time based on force fields. | - Conformational changes upon binding
|
| Radioreceptor Assay | Competitive binding between a radiolabeled and unlabeled ligand to a receptor. | - Binding affinity (Kd) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | - Association rate (kon)
|
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a receptor. | - Binding affinity (Kd)
|
In Vitro Cell-Based Assays for Studying Proliferation, Migration, and Differentiation
To investigate the physiological effects of Lys-beta-urogastrone, a variety of in vitro cell-based assays are employed. These assays are crucial for understanding how the compound influences fundamental cellular processes.
Proliferation Assays: These assays measure the effect of Lys-beta-urogastrone on cell division. Common methods include direct cell counting, or metabolic-based assays like the Alamar blue assay, which measures the reductive capacity of metabolically active cells as an indicator of proliferation. mdpi.com
Migration Assays: The influence of Lys-beta-urogastrone on cell motility is often studied using scratch assays or transwell migration assays. researchgate.net In a scratch assay, a gap is created in a confluent cell monolayer, and the rate of cell migration to close the gap is measured over time. researchgate.net Transwell assays measure the ability of cells to migrate through a porous membrane towards a chemoattractant, which could be Lys-beta-urogastrone. researchgate.net
Differentiation Assays: To study the role of Lys-beta-urogastrone in cell differentiation, researchers treat specific cell types (e.g., epithelial cells or stem cells) with the compound and monitor for changes in morphology, gene expression, or the presence of differentiation-specific protein markers.
These assays are fundamental for characterizing the mitogenic and motogenic activities of Lys-beta-urogastrone at the cellular level. mdpi.comresearchgate.netresearchgate.net
Quantitative Proteomics (e.g., Phosphoproteomics) for Signaling Pathway Analysis
Upon binding to its receptor, Lys-beta-urogastrone triggers a cascade of intracellular signaling events, largely driven by protein phosphorylation. Quantitative proteomics, and specifically phosphoproteomics, offers a global view of these signaling networks. nih.gov
This approach uses mass spectrometry to identify and quantify thousands of proteins and their phosphorylation sites within a cell. By comparing the proteome and phosphoproteome of cells in their basal state versus after stimulation with Lys-beta-urogastrone, researchers can identify which proteins are activated or deactivated and which signaling pathways are modulated. nih.govbiorxiv.org This can reveal novel downstream effectors and provide a comprehensive map of the signaling pathways regulated by Lys-beta-urogastrone, such as the MAPK and PI3K-Akt pathways. biorxiv.org Sequential digestion protocols using enzymes like Lys-C and Arg-C Ultra can enhance proteome coverage and the reproducibility of quantitative results. nih.gov
Advanced Immunological Techniques for Detection and Localization
Specific and sensitive detection of Lys-beta-urogastrone in biological samples is essential for pharmacokinetic studies and for understanding its distribution in tissues. Advanced immunological techniques that rely on the high specificity of antigen-antibody interactions are central to this effort.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used plate-based assay for quantifying proteins. amazonaws.comeuroimmun.es In a "sandwich" ELISA format, two different antibodies are used to capture and detect Lys-beta-urogastrone, providing high specificity and sensitivity. euroimmun.es The use of an enzyme-linked secondary antibody results in a colorimetric or fluorescent signal that is proportional to the amount of protein present. amazonaws.com ELISA is generally considered safer, more cost-effective, and more easily automated than radioimmunoassays. aatbio.commybiosource.com
Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique that was one of the first immunoassays developed. euroimmun.es It involves a competitive binding reaction between a radiolabeled antigen (e.g., ¹²⁵I-Lys-beta-urogastrone) and the unlabeled antigen in the sample for a limited number of specific antibodies. aatbio.com While extremely sensitive, RIA requires the use of radioactive materials, which poses health and disposal challenges. euroimmun.esaatbio.com
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | RIA (Radioimmunoassay) |
|---|---|---|
| Principle | Enzyme-catalyzed signal amplification for detection of antigen-antibody complexes. aatbio.com | Competitive binding using a radioisotope-labeled antigen. aatbio.com |
| Label | Enzyme (e.g., Horseradish Peroxidase). aatbio.com | Radioisotope (e.g., ¹²⁵I). aatbio.com |
| Sensitivity | High (nanogram to picogram range). mybiosource.com | Very High (picogram to femtogram range). aatbio.com |
| Safety | No radiation hazard. aatbio.com | Requires handling of radioactive materials. aatbio.com |
| Cost & Accessibility | Relatively inexpensive and widely available in kit format. aatbio.com | More expensive, requires specialized equipment and licenses. euroimmun.es |
| Automation | Easily automated for high-throughput analysis. aatbio.com | Automation is more limited. aatbio.com |
High-Throughput Screening Approaches for Identifying Novel Interactors or Regulators
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds or biological molecules to identify those that modulate the function of Lys-beta-urogastrone. HTS assays can be designed to screen for:
Inhibitors of Receptor Binding: Identifying small molecules that block the interaction between Lys-beta-urogastrone and the EGFR.
Modulators of Downstream Signaling: Using cell-based reporter assays to find compounds that enhance or inhibit the signaling pathways activated by Lys-beta-urogastrone.
Novel Protein Interactors: Employing techniques like yeast two-hybrid screens or protein microarrays to discover previously unknown proteins that interact with Lys-beta-urogastrone or its receptor complex.
These approaches are critical for drug discovery and for uncovering new aspects of Lys-beta-urogastrone biology. nih.gov
Bioinformatics and Computational Modeling for Predicting Molecular Interactions and Functions
Bioinformatics and computational modeling are indispensable tools in modern Lys-beta-urogastrone research. These approaches use computer algorithms and biological databases to analyze complex data and make predictions about molecular behavior.
Protein-Protein Docking: Computational algorithms can predict the three-dimensional structure of the Lys-beta-urogastrone-EGFR complex. These models help visualize the binding interface and guide further experimental studies, such as site-directed mutagenesis, to validate the role of specific amino acids. The rise of artificial intelligence and deep learning frameworks has significantly advanced the accuracy of these predictions. nih.gov
Pathway Analysis: Bioinformatics tools are used to analyze data from proteomics and genomics experiments. By mapping the identified proteins or genes onto known biological pathways, researchers can determine which cellular processes are significantly affected by Lys-beta-urogastrone treatment.
Homology Modeling: If the experimental structure of Lys-beta-urogastrone or its receptor is unknown, its three-dimensional structure can be predicted based on the known structures of related proteins (homologs).
These computational methods accelerate research by generating hypotheses that can be tested experimentally, ultimately leading to a more profound understanding of Lys-beta-urogastrone's molecular function. nih.gov
Future Research Avenues and Unanswered Questions
Deeper Elucidation of the Structural and Functional Consequences of the N-terminal Lysine (B10760008) Modification
The addition of a lysine residue at the N-terminus introduces a primary amine group and a positive charge at physiological pH. nih.gov This modification, while seemingly minor, could have significant repercussions for the peptide's structure, stability, and function. mdpi.comnih.gov Future research should be directed at understanding these consequences in detail.
A comparative analysis of the biophysical properties of beta-urogastrone and Lys-beta-urogastrone would be highly informative. Techniques such as circular dichroism, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling could provide invaluable insights into these structural nuances.
Table 1: Proposed Biophysical and Functional Comparison Studies
| Parameter | Technique | Research Question |
| Secondary & Tertiary Structure | Circular Dichroism, NMR Spectroscopy | Does the N-terminal lysine alter the folding or conformational stability of the peptide? |
| Receptor Binding Affinity (Kd) | Surface Plasmon Resonance (SPR), Radioligand Binding Assays | How does the added lysine affect the binding affinity and kinetics for EGFR? nih.govnih.gov |
| Proteolytic Stability | In vitro degradation assays with relevant proteases | Is Lys-beta-urogastrone more or less susceptible to enzymatic degradation compared to beta-urogastrone? |
| In vivo Half-life | Pharmacokinetic studies in animal models | What is the impact of the N-terminal modification on the circulating half-life of the peptide? |
Identification of Specific Lys-beta-Urogastrone Receptors or Co-receptors Beyond EGFR
While Lys-beta-urogastrone is known to act via the EGFR, the possibility of it interacting with other receptors or co-receptors, perhaps with different affinities than native urogastrone, remains an open and intriguing question. The N-terminal modification could create novel binding epitopes or alter existing ones, potentially enabling interactions with other cell surface proteins that could modulate EGFR signaling or trigger entirely different pathways.
Modern receptor identification strategies could be employed to screen for novel interactors. acs.orgnih.gov Approaches such as affinity chromatography using Lys-beta-urogastrone as bait, followed by mass spectrometry-based protein identification, could reveal novel binding partners in various cell types. Furthermore, deductive ligand-receptor matching strategies, which correlate the expression of orphan G-protein coupled receptors (GPCRs) with cellular responses to the peptide, could be a fruitful avenue of exploration. acs.org
Uncovering Novel Post-Translational Modifications and their Regulatory Roles
The study of post-translational modifications (PTMs) has revealed intricate layers of protein regulation. portlandpress.com While the N-terminal lysine in Lys-beta-urogastrone is a synthetic modification, the peptide itself, once in a biological system, could be subject to further endogenous PTMs. These could include phosphorylation, glycosylation, or ubiquitination, which are known to regulate the activity and trafficking of EGF and its receptor. nih.govnih.govresearchgate.net
Future research should investigate whether Lys-beta-urogastrone undergoes PTMs that differ from those of native urogastrone. For example, the added N-terminal lysine itself could be a target for ubiquitination, which could alter its degradation rate. nih.gov Advanced mass spectrometry techniques are powerful tools for identifying and mapping PTMs on peptides and proteins. portlandpress.com Identifying such modifications would be the first step toward understanding their potential regulatory roles in the context of Lys-beta-urogastrone's biological activity.
Investigation of Cross-Species Reactivity and Analogous Forms in Other Organisms
Urogastrone/EGF is a highly conserved peptide across many species. nih.gov A systematic investigation into the cross-species reactivity of Lys-beta-urogastrone could provide valuable insights for preclinical studies and translational research. This would involve testing the binding affinity and biological activity of Lys-beta-urogastrone on EGFR orthologs from various species commonly used in research, such as mice, rats, and non-human primates.
Furthermore, exploring the existence of naturally occurring N-terminally extended forms of urogastrone or other EGF-family members in different organisms could provide an evolutionary context for the synthetic Lys-beta-urogastrone. Bioinformatic approaches, searching sequence databases for precursors that might yield such forms, could be a starting point for this line of inquiry. physoc.org
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To dissect the specific cellular and tissue-level effects of Lys-beta-urogastrone, the development of sophisticated in vitro and ex vivo models is essential. While traditional 2D cell culture has its utility, more complex systems that better recapitulate the in vivo environment are needed. nih.govyoutube.com
Three-dimensional organoid cultures, for example, from gastric or intestinal tissues, could provide a more physiologically relevant context to compare the effects of Lys-beta-urogastrone and native urogastrone on cell proliferation, differentiation, and tissue architecture. mdpi.com Additionally, ex vivo tissue slice culture models, which preserve the native cellular heterogeneity and extracellular matrix, could be used to study hormone action in a controlled environment. nih.gov Such models would be invaluable for investigating the nuanced effects of this modified peptide on complex biological processes like wound healing or inhibition of gastric acid secretion. mdpi.com
Table 2: Potential Advanced Models for Lys-beta-Urogastrone Research
| Model System | Application | Key Readouts |
| Gastric Organoids | Study effects on gastric epithelial cell proliferation and differentiation. | Cell proliferation markers (e.g., Ki-67), expression of cell-type specific markers, changes in organoid morphology. |
| Intestinal Spheroids | Investigate impact on intestinal crypt-villus axis dynamics and barrier function. | Crypt fission rate, transepithelial electrical resistance (TEER), expression of tight junction proteins. |
| Ex vivo skin explants | Assess wound healing potential. | Re-epithelialization rate, collagen deposition, inflammatory cell infiltration. |
| Perfused stomach models | Directly measure effects on gastric acid secretion. | pH of perfusate, histamine-stimulated acid output. |
Integration of Systems Biology and Multi-Omics Data for a Holistic Understanding of Lys-beta-Urogastrone Biology
A truly comprehensive understanding of Lys-beta-urogastrone's biological role requires a move beyond single-pathway analyses. Systems biology, through the integration of multi-omics datasets, offers a powerful framework for building a holistic picture of the cellular response to this modified peptide. frontiersin.orgnih.govnih.gov
Future studies should employ a multi-omics approach to compare the cellular responses elicited by Lys-beta-urogastrone versus native urogastrone. This would involve treating relevant cell models with each peptide and then performing transcriptomics (RNA-seq), proteomics, and phosphoproteomics analyses. creative-proteomics.comfrontiersin.orgnih.gov The resulting data could reveal signaling pathways that are preferentially activated by the lysine-modified analogue, identify novel downstream targets, and provide a global view of the cellular rewiring it induces. Integrating these datasets can help construct regulatory networks that explain the flow of information from receptor binding to phenotypic outcomes. creative-proteomics.comfrontlinegenomics.com This approach has the potential to uncover unexpected biological functions and mechanisms of action for Lys-beta-urogastrone.
Q & A
Basic Research Questions
Q. What standardized assays are recommended to quantify the biological activity of Lys-beta-urogastrone in vitro, and how should experimental controls be implemented?
- Methodological Answer:
-
Receptor Binding Assays : Use competitive ELISA with immobilized EGFR (Epidermal Growth Factor Receptor) to measure binding affinity. Include negative controls (e.g., EGFR-negative cell lines) and positive controls (e.g., commercial EGF standards) .
-
Proliferation Assays : Employ cell lines like PC12h or HEK293, monitoring mitogenic activity via MTT assays. Validate results against EC₅₀ values (e.g., 0.1–0.6 ng/mL for HEK293 systems) .
-
Data Validation : Ensure purity (>95% via SDS-PAGE) and endotoxin levels (<0.1 EU/μg) are reported to exclude confounding effects .
- Example Data Table :
| Assay Type | Cell Line | EC₅₀ Range | Key Controls | Source |
|---|---|---|---|---|
| Receptor Binding (ELISA) | HEK293 | 0.1–0.6 ng/mL | EGFR-negative cells, EGF standard | |
| Proliferation (MTT) | PC12h | 1–5 ng/mL | Serum-free medium controls |
Q. How can researchers confirm the structural integrity of recombinant Lys-beta-urogastrone, particularly post-translational modifications?
- Methodological Answer:
- Mass Spectrometry (MS) : Use MALDI-TOF or LC-MS to verify molecular mass (6 kDa reduced, 10 kDa non-reduced monomer) and glycosylation patterns .
- Circular Dichroism (CD) : Compare spectral profiles to native EGF to confirm proper folding .
- Batch Consistency : Replicate analyses across multiple production lots to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address discrepancies in reported receptor binding affinities of Lys-beta-urogastrone across studies?
- Methodological Answer:
- Systematic Review Framework : Apply PICO (Population: EGFR subtypes; Intervention: Lys-beta-urogastrone; Comparison: Wild-type EGF; Outcome: Binding kinetics) to identify variables (e.g., buffer pH, temperature) .
- Meta-Analysis : Pool data from studies using fixed-effect models, accounting for heterogeneity via I² statistics. Exclude outliers with high risk of bias (e.g., unvalidated purity) .
- Experimental Replication : Standardize conditions (e.g., 1x PBS, 25°C) and validate using orthogonal methods (e.g., surface plasmon resonance vs. ELISA) .
Q. What integrative methodologies are suitable for elucidating Lys-beta-urogastrone’s role in cellular differentiation pathways?
- Methodological Answer:
-
Multi-Omics Integration : Combine RNA-seq (to identify differentiation markers) with phosphoproteomics (to map EGFR signaling nodes) .
-
CRISPR-Cas9 Screens : Knock out downstream targets (e.g., MAP kinase) in PC12h cells to isolate Lys-beta-urogastrone-specific effects .
-
Longitudinal Imaging : Use live-cell microscopy to track neurite outgrowth dynamics under varying EGF concentrations .
- Example Workflow :
Hypothesis → CRISPR Knockout → RNA-seq/Phosphoproteomics → Pathway Enrichment → Functional Validation
Q. How can researchers ensure reproducibility when studying Lys-beta-urogastrone’s inhibition of gastric acid secretion in vivo?
- Methodological Answer:
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., histology images, pH measurements) in public repositories like Zenodo .
- Protocol Standardization : Use validated animal models (e.g., murine gastric pouch assays) and report detailed methods (e.g., dosage, administration routes) .
- Collaborative Validation : Cross-validate findings with independent labs using blinded analysis to reduce bias .
Key Considerations for Methodological Rigor
- Data Contradictions : Employ sensitivity analysis to assess the impact of outlier datasets .
- Ethical Compliance : For in vivo studies, align with ARRIVE guidelines for animal research reporting .
- Open Science : Pre-register study protocols on platforms like Open Science Framework to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
